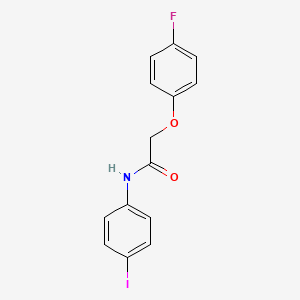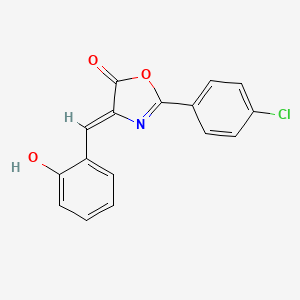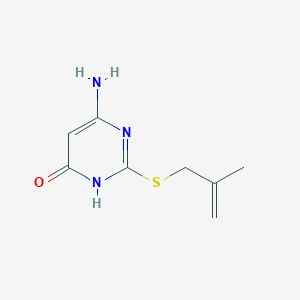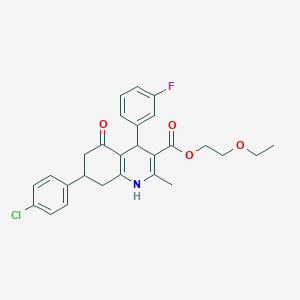
2-(4-Fluorophenoxy)-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of an acetamide group (CH₃CONH-) attached to a 4-iodophenyl ring and a 4-fluorophenoxy group.
- The compound’s structure is characterized by the presence of both fluorine and iodine atoms, which contribute to its unique properties.
2-(4-Fluorophenoxy)-N-(4-iodophenyl)acetamide: is a chemical compound with the molecular formula C₁₄H₁₀FIO₂N.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-iodoaniline with 4-fluorophenol in the presence of a base (such as sodium hydroxide) to form the desired product.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dimethyl sulfoxide or dichloromethane).
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, halogens, and reducing agents are commonly used.
Major Products: Depending on the reaction conditions, products such as substituted phenols, amides, or other derivatives may form.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding organic reactions.
Biology: It may serve as a probe in biological studies due to its structural features.
Medicine: Investigations into its potential pharmacological properties are ongoing.
Industry: The compound’s applications in industry may include materials science or chemical synthesis.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the pathways through which it exerts its effects.
Comparison with Similar Compounds
Similar Compounds: Other aryl-substituted amides or phenolic compounds.
Uniqueness: Its combination of fluorine and iodine atoms distinguishes it from many related compounds.
Remember that this information is based on existing knowledge up to my last update in 2021.
Properties
Molecular Formula |
C14H11FINO2 |
|---|---|
Molecular Weight |
371.14 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C14H11FINO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18) |
InChI Key |
ZMMVFZOKILGRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole](/img/structure/B11528475.png)
![5-[(2E)-2-benzylidenehydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11528478.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11528486.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11528489.png)
![(2-chlorophenyl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11528490.png)
![N-(3,4-dimethylphenyl)-N-[4-({(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11528495.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11528496.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528498.png)


![7-amino-5-(4-fluorophenyl)-2,4-dihydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11528524.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11528532.png)

![5-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11528546.png)
